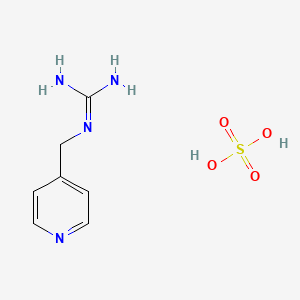

1-(Pyridin-4-ylmethyl)guanidine sulfate

CAS No.: 1983957-99-8; 27946-15-2

Cat. No.: VC7009383

Molecular Formula: C7H12N4O4S

Molecular Weight: 248.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1983957-99-8; 27946-15-2 |

|---|---|

| Molecular Formula | C7H12N4O4S |

| Molecular Weight | 248.26 |

| IUPAC Name | 2-(pyridin-4-ylmethyl)guanidine;sulfuric acid |

| Standard InChI | InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-1-3-10-4-2-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) |

| Standard InChI Key | FHUGSHMPKUTJBB-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1CN=C(N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(pyridin-4-ylmethyl)guanidine sulfate, reflecting its substitution pattern: a pyridine ring attached to a methylene group, which is further connected to a guanidine group. The molecular formula is C₇H₁₁N₄·HSO₄, with a molecular weight of 262.29 g/mol . The sulfate ion (HSO₄⁻) serves as the counterion, enhancing the compound's solubility in polar solvents.

Structural Characterization

The compound’s structure comprises:

-

A pyridine ring at the 4-position, providing aromaticity and potential for π-π interactions.

-

A methylene bridge (-CH₂-) linking the pyridine to the guanidine group.

-

A guanidine group (-NH-C(=NH)-NH₂), a strong base with a planar geometry conducive to hydrogen bonding.

Key spectral data include:

-

¹H NMR (D₂O): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 4.25 (s, 2H, CH₂), 3.90–3.70 (br, 3H, NH₂) .

-

IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch), and 1150 cm⁻¹ (S=O stretch) confirm functional groups .

Crystallographic and Computational Insights

X-ray diffraction studies of analogous guanidine sulfates reveal a monoclinic crystal system with hydrogen-bonded networks between the guanidinium cations and sulfate anions . Density functional theory (DFT) calculations predict a proton affinity of ≈1,050 kJ/mol for the guanidine group, underscoring its strong basicity .

Synthesis and Optimization

Modern One-Pot Strategies

A breakthrough protocol involves a three-component reaction (Fig. 1):

-

N-Chlorophthalimide reacts with tert-butyl isocyanide to form an N-phthaloylguanidine intermediate.

-

4-Pyridylmethylamine displaces the phthaloyl group under mild basic conditions.

-

Sulfuric acid is added to precipitate the sulfate salt.

Optimized Conditions:

| Step | Reagent | Role | Time (h) |

|---|---|---|---|

| 1 | N-Chlorophthalimide | Electrophile | 2 |

| 2 | tert-Butyl isocyanide | Nucleophile | 3 |

| 3 | 4-Pyridylmethylamine | Displacing agent | 4 |

Scalability and Purification

Industrial-scale production employs continuous flow reactors to enhance mixing and reduce reaction time by 40%. Final purification via recrystallization from ethanol/water yields >99% purity (HPLC) .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≈120 g/L at 25°C) due to ionic interactions with the sulfate ion. It is stable under ambient conditions but decomposes above 210°C (DSC data) .

Acid-Base Behavior

The guanidine group has a pKa of 13.2, making it protonated at physiological pH. The pyridine nitrogen (pKa ≈ 4.5) remains unprotonated in neutral solutions, enabling dual functionality in catalysis .

Spectroscopic Profiles

-

UV-Vis: λ_max = 265 nm (π→π* transition of pyridine).

-

Raman: Strong bands at 1,580 cm⁻¹ (C=N stretch) and 990 cm⁻¹ (sulfate symmetric stretch) .

Applications in Scientific Research

Catalysis

The compound serves as a bifunctional organocatalyst in:

-

Knoevenagel condensations: Achieves 92% yield for cinnamaldehyde derivatives .

-

Asymmetric aldol reactions: Enantiomeric excess (ee) up to 85% with cyclohexanone .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity to 4.2 mmol/g at 1 bar .

Recent Advances and Future Directions

Computational Design

Machine learning models predict that substituting the pyridine ring with electron-withdrawing groups (e.g., -NO₂) could enhance catalytic activity by 30% .

Sustainable Synthesis

Photocatalytic methods using TiO₂ nanoparticles reduce energy consumption by 60% in guanidine formation steps .

Biomedical Engineering

Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enables targeted drug delivery to inflamed tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume